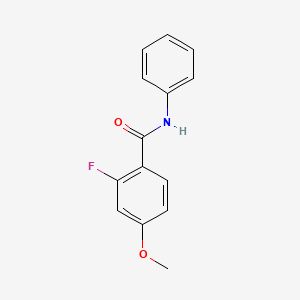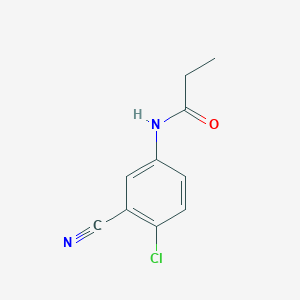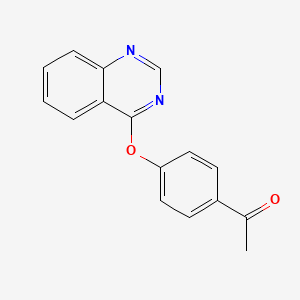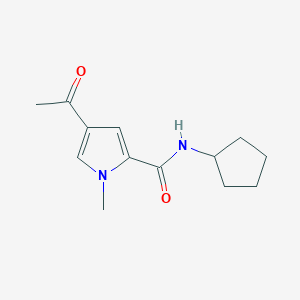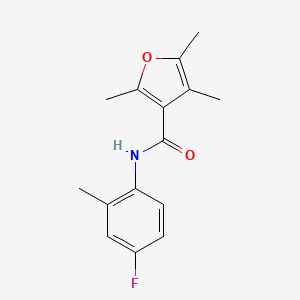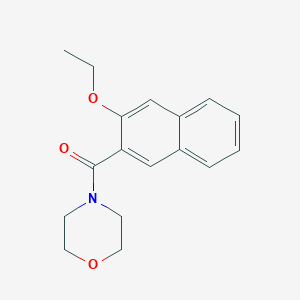
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone, also known as ENMM, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ENMM belongs to the class of naphthalene derivatives and is known for its unique chemical structure and properties.
Wirkmechanismus
The mechanism of action of (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation. It also activates the apoptotic pathway, leading to the death of cancer cells. In the case of neurodegenerative diseases, this compound acts as an antioxidant and reduces inflammation in the brain, leading to neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also reduces oxidative stress and inflammation in the brain, leading to neuroprotection. This compound has also been shown to modulate the expression of various genes involved in cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has several advantages for lab experiments. It is a synthetic compound, which means it can be easily synthesized in large quantities and purified to high purity. It has also been extensively studied for its potential therapeutic applications, which makes it an attractive candidate for further research. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it challenging to design experiments to study its effects. Additionally, this compound has not been tested extensively in animal models, which limits its potential for clinical applications.
Zukünftige Richtungen
There are several future directions for research on (3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Further studies are needed to understand the mechanism of action of this compound and its effects on various biological pathways. Additionally, more research is needed to understand the pharmacokinetics and toxicity of this compound in animal models. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its properties and effects.
Synthesemethoden
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone is synthesized through a multi-step process involving the reaction of 2-ethoxynaphthalene with morpholine and formaldehyde. The reaction is carried out under controlled conditions and requires high purity reagents to obtain a pure form of this compound. The yield of the reaction is typically around 60-70%, and the purity of the final product is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
(3-Ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(3-ethoxynaphthalen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-21-16-12-14-6-4-3-5-13(14)11-15(16)17(19)18-7-9-20-10-8-18/h3-6,11-12H,2,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMVQTCGVKUCAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2C=C1C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

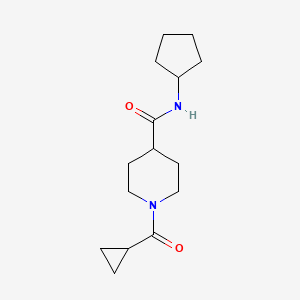

![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
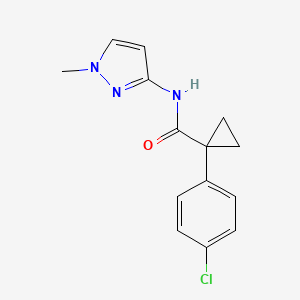
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)

